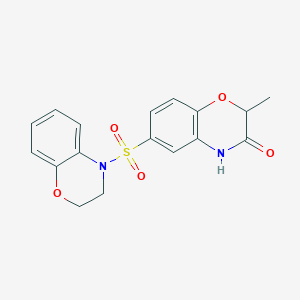
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various fields.
作用机制
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. It may also disrupt the cell membrane of certain pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one may have both biochemical and physiological effects. Biochemically, it may inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell proliferation. Physiologically, it may lead to the death of certain pests and weeds.
实验室实验的优点和局限性
The advantages of using 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential for use in multiple fields, its ability to inhibit certain enzymes and proteins, and its potential for use in the synthesis of other materials. The limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
未来方向
There are several future directions for the research of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These include further investigation into its mechanism of action, its potential use in the development of new anti-inflammatory and anti-cancer drugs, its potential use as a herbicide and insecticide, and its potential use in the synthesis of new materials. Additionally, further research is needed to fully understand its toxicity and potential side effects.
In conclusion, 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound with potential applications in various fields. While its mechanism of action is not fully understood, research has shown that it may have anti-inflammatory, anti-cancer, herbicidal, and insecticidal properties. Further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound.
科学研究应用
Research has shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In material science, it has been used as a building block for the synthesis of polymers and other materials.
属性
产品名称 |
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
分子式 |
C17H16N2O5S |
分子量 |
360.4 g/mol |
IUPAC 名称 |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16N2O5S/c1-11-17(20)18-13-10-12(6-7-15(13)24-11)25(21,22)19-8-9-23-16-5-3-2-4-14(16)19/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
InChI 键 |
CCICZPGCXMHHPA-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
规范 SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)

![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
